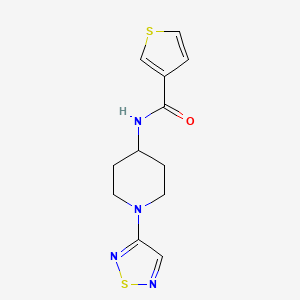

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)thiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)thiophene-3-carboxamide" is a chemical entity that may be related to various synthesized compounds with potential biological activities. Although the provided papers do not directly discuss this specific compound, they do provide insights into similar structures and their syntheses, biological activities, and chemical properties. These papers discuss compounds with piperidine and thiadiazole moieties, which are also present in the compound of interest.

Synthesis Analysis

The synthesis of related compounds involves multi-step procedures that typically include the formation of specific rings such as isoxazole, thiazole, or oxadiazole, followed by coupling reactions to introduce various substituents. For instance, the synthesis of 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides and thiocarboxamides involves a four-step procedure, including ring formation and attachment of carboxamide or thiocarboxamide groups . Similarly, the synthesis of N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide is achieved through a coupling reaction between a brominated thiazole and a piperazine derivative . These methods could potentially be adapted for the synthesis of "N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)thiophene-3-carboxamide".

Molecular Structure Analysis

The molecular structure of compounds with similar frameworks is often elucidated using spectroscopic techniques such as NMR, IR, and mass spectrometry. For example, the stereochemistry of diastereomeric N-[2-(aryl)-5-methyl-4-oxo-1,3-thiazolidine-3-yl]-pyridine-3-carboxamides was investigated using 1D and 2D NMR spectroscopy, which helped in assigning the configurations of stereogenic centers . These techniques are crucial for confirming the structure of synthesized compounds, including the one of interest.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds can include cyclization, dehydrosulfurization, and coupling reactions. For instance, the synthesis of N-(1-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamino)-2,2,2-trichloroethyl)carboxamides involves a dehydrosulfurization step under the influence of HgO . Understanding these reactions can provide insights into the reactivity and potential synthetic routes for "N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)thiophene-3-carboxamide".

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are influenced by their molecular structure. While the papers do not directly provide data on the physical and chemical properties of the compound , they do discuss properties of structurally related compounds. For example, the antiproliferative activity of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides suggests that the presence of certain moieties can confer biological activity, potentially affecting solubility, stability, and reactivity . These properties are important for the development of compounds as biological agents.

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 1,3,4-thiadiazole derivatives, have been reported to interact with various molecular targets . These targets include carbonic anhydrase, Abl kinase, glutaminase, inosine monophosphate dehydrogenase, heat shock protein 90, lipoxygenase, kinesin spindle protein, histone deacetylase, and topoisomerase II .

Mode of Action

Similar compounds have been reported to inhibit key enzymes and proteins, thereby disrupting cellular processes .

Biochemical Pathways

Based on the targets of similar compounds, it can be inferred that this compound may affect a variety of biochemical pathways, including those involved in cell growth, energy metabolism, and cellular stress responses .

Result of Action

Similar compounds have been reported to exhibit anticancer effects, suggesting that this compound may also have potential therapeutic applications .

Propriétés

IUPAC Name |

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4OS2/c17-12(9-3-6-18-8-9)14-10-1-4-16(5-2-10)11-7-13-19-15-11/h3,6-8,10H,1-2,4-5H2,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFQKZZPCADWPAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CSC=C2)C3=NSN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[[[1-(6-Methyl-2-pyridinyl)-4-imidazolyl]-oxomethyl]amino]-3-phenylthiourea](/img/structure/B2519148.png)

![N-[cyano(2-methylphenyl)methyl]-2,5-dimethoxybenzamide](/img/structure/B2519149.png)

![2-(4-Fluorophenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2519152.png)

![1-Benzyl-4-({6-[(3,4-dimethylphenyl)sulfonyl]pyridin-3-yl}carbonyl)piperazine](/img/structure/B2519153.png)

![4-[5-(2-Chloro-6-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2519157.png)

![1-[(1-{[1,1'-Biphenyl]-4-carbonyl}azetidin-3-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B2519158.png)

![N-[3-(fluoren-9-ylideneamino)oxy-2-hydroxypropyl]-N-(furan-2-ylmethyl)methanesulfonamide](/img/structure/B2519159.png)

![2-(3-Butyl-1-bicyclo[1.1.1]pentanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2519167.png)

![2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2519168.png)